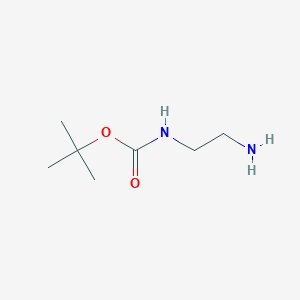

NH2-C2-NH-Boc

Description

The exact mass of the compound N-Boc-ethylenediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCSUUGBCMTKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276679 | |

| Record name | N-Boc-ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57260-73-8 | |

| Record name | N-BOC-ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57260-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(2-aminoethyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to NH2-C2-NH-Boc: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound commonly known as NH2-C2-NH-Boc. It details its chemical structure, physicochemical properties, synthesis protocols, and significant applications in the field of drug development, particularly as a versatile building block for bioactive molecules.

Chemical Identity and Structure

This compound is the abbreviated representation for N-(tert-butoxycarbonyl)-1,2-diaminoethane. It is also widely referred to as N-Boc-ethylenediamine or tert-butyl (2-aminoethyl)carbamate.[1][2] The structure consists of an ethylenediamine (B42938) (a two-carbon, "C2," chain with two amino groups) backbone where one of the amine functionalities is protected by a tert-butoxycarbonyl (Boc) group.[] This mono-protection strategy is crucial in multi-step organic synthesis as it allows for the selective reaction at the unprotected primary amine, while the Boc-protected amine remains unreactive under many conditions.[4] The Boc group can be readily removed under acidic conditions, enabling subsequent functionalization at the second amine group.[5]

The chemical structure is as follows:

Chemical Formula: C₇H₁₆N₂O₂[6]

SMILES: CC(C)(C)OC(=O)NCCN[1]

InChI Key: AOCSUUGBCMTKJH-UHFFFAOYSA-N[1][6]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of N-Boc-ethylenediamine is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Citations |

| Molecular Weight | 160.21 g/mol | |

| Appearance | Colorless to very light yellow oily liquid | [][7] |

| CAS Number | 57260-73-8 | |

| Density | 1.012 g/mL at 20 °C | [8] |

| Boiling Point | 72-80 °C at 0.1 mmHg | [8] |

| Refractive Index (n20/D) | 1.458 | [8] |

| Flash Point | 113 °C | |

| Solubility | Miscible with methanol (B129727) and chloroform (B151607). Slightly miscible with water. | [7][8] |

| Storage Conditions | 2-8°C, under an inert atmosphere (e.g., Nitrogen) | [7] |

Spectroscopic data is critical for the identification and characterization of N-Boc-ethylenediamine. Available data includes:

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for this compound.[5][9]

-

Infrared (IR) Spectroscopy: FTIR spectra are available.[5]

-

Mass Spectrometry (MS): Mass spectra obtained via gas chromatography-mass spectrometry (GC-MS) are available.[5]

-

Raman Spectroscopy: Raman spectra have also been reported.[5]

Experimental Protocols: Synthesis of N-Boc-ethylenediamine

The selective mono-Boc protection of ethylenediamine is a common yet crucial procedure in organic synthesis. Below are two detailed protocols for the synthesis of N-Boc-ethylenediamine.

Protocol 1: Synthesis via Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

This method relies on the slow addition of di-tert-butyl dicarbonate to an excess of ethylenediamine to favor mono-protection.[5]

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve ethylenediamine (e.g., 150 mmol) in dichloromethane (100 mL).

-

Cool the solution to 0°C using an ice bath while stirring vigorously.[5]

-

Dissolve di-tert-butyl dicarbonate (e.g., 25.0 mmol) in dichloromethane (100 mL) and add it to a dropping funnel.

-

Add the di-tert-butyl dicarbonate solution dropwise to the cooled ethylenediamine solution over a period of 2-3 hours.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

The reaction mixture can then be worked up by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[5]

-

Purification can be achieved by column chromatography on silica (B1680970) gel using a mobile phase of chloroform and methanol (e.g., 95:5 v/v).[][10]

Protocol 2: Synthesis using tert-Butyl (p-nitrophenyl) Carbonate

This method involves the reaction of ethylenediamine with a pre-synthesized activated Boc reagent.

Step 1: Synthesis of tert-Butyl (p-nitrophenyl) Carbonate (Compound A)

-

Add p-nitrophenol (1 mol) and 2M aqueous sodium hydroxide (B78521) solution (1100 mL) to a reaction flask at room temperature.

-

Add di-tert-butyl dicarbonate (1 mol) dropwise while stirring.

-

After the addition, continue stirring for 2 hours.

-

Extract the reaction solution with ethyl acetate (B1210297) (600 mL).

-

Dry and concentrate the organic layer.

-

Wash the residue with n-hexane (600 mL) to obtain tert-butyl (p-nitrophenyl) carbonate as a pale yellow oil.

Step 2: Synthesis of N-Boc-ethylenediamine (Compound B)

-

Subject the synthesized tert-butyl (p-nitrophenyl) carbonate (1 mol) and ethylenediamine (1 mol) to a reflux reaction in ethyl acetate (1000 mL) for 5-6 hours.

-

Cool the mixture to room temperature and add 1000 mL of 2M aqueous sodium hydroxide solution.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic layers, wash with saturated brine, dry, and concentrate to obtain N-Boc-ethylenediamine as a light yellow liquid.

Applications in Drug Development

N-Boc-ethylenediamine is a valuable building block in the synthesis of various bioactive molecules, including anticancer agents and targeted protein degraders.[2][11]

Scaffold for Farnesyltransferase Inhibitors

N-Boc-ethylenediamine serves as a key starting material for the synthesis of farnesyltransferase inhibitors (FTIs).[11] Farnesyltransferase is an enzyme that attaches a farnesyl group to certain proteins, including the Ras family of oncoproteins.[4] This farnesylation is crucial for the localization of Ras proteins to the cell membrane, a prerequisite for their signaling activity which, when mutated, can lead to uncontrolled cell growth and cancer.[4] FTIs block this process, thereby inhibiting the function of Ras oncoproteins.[4][12]

The ethylenediamine scaffold allows for the synthesis of 4-fold substituted inhibitors that can occupy multiple sub-pockets in the active site of farnesyltransferase, leading to potent inhibition.[4][11]

The following diagram illustrates the Ras signaling pathway and the point of intervention by farnesyltransferase inhibitors synthesized from the this compound scaffold.

Linker in Proteolysis-Targeting Chimeras (PROTACs)

This compound and its derivatives are also used as linkers in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[13] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[14][15] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the proteasome.[][16] This event-driven mechanism allows for the catalytic degradation of target proteins, offering a powerful therapeutic strategy.[14] The linker's length and composition, for which the C2 alkyl chain of this compound can serve as a base, are critical for the efficacy of the PROTAC.[14]

The following diagram outlines a typical experimental workflow for the development of a PROTAC, where a linker derived from this compound would be a key component.

Conclusion

N-(tert-butoxycarbonyl)-1,2-diaminoethane (this compound) is a fundamental building block in modern organic and medicinal chemistry. Its simple yet versatile structure, enabled by the strategic placement of the Boc protecting group, provides a reliable starting point for the synthesis of complex and potent bioactive molecules. Its demonstrated utility in the creation of farnesyltransferase inhibitors and as a linker in PROTAC technology underscores its importance for researchers, scientists, and drug development professionals in the ongoing quest for novel therapeutics.

References

- 1. Design, synthesis and biological evaluation of sugar-derived Ras inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]

- 8. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Scholars@Duke publication: Structure-based design and synthesis of potent, ethylenediamine-based, mammalian farnesyltransferase inhibitors as anticancer agents. [scholars.duke.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. nbinno.com [nbinno.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Boc-ethylenediamine: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-ethylenediamine, a mono-protected derivative of ethylenediamine (B42938), is a cornerstone building block in modern organic and medicinal chemistry. Its unique structure, featuring a reactive primary amine and a stable Boc-protected amine, allows for selective functionalization, making it an invaluable intermediate in the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of N-Boc-ethylenediamine, detailed experimental protocols for its synthesis and key applications, and its role as a versatile linker in the development of advanced therapeutics and functional materials.

Core Chemical and Physical Properties

N-Boc-ethylenediamine is a colorless to light yellow oily liquid at room temperature.[1][2] Its stability is enhanced by the tert-butoxycarbonyl (Boc) protecting group, though it is sensitive to air and should be stored under an inert atmosphere.[3][4] It is incompatible with strong oxidizing agents and acids.[4]

Table 1: Physicochemical Properties of N-Boc-ethylenediamine

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl N-(2-aminoethyl)carbamate | [5] |

| CAS Number | 57260-73-8 | [5] |

| Molecular Formula | C₇H₁₆N₂O₂ | [5] |

| Molecular Weight | 160.21 g/mol | [5] |

| Appearance | Colorless to very light yellow oily liquid | [1][2] |

| Boiling Point | 72-80 °C at 0.1 mmHg | [2] |

| Density | ~1.012 g/mL at 20 °C | [2] |

| Refractive Index (n²⁰/D) | ~1.458 | |

| Solubility | Miscible with methanol (B129727) and chloroform. Slightly miscible with water. | [2] |

Spectral Data Summary

The structural integrity of N-Boc-ethylenediamine can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of N-Boc-ethylenediamine (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.0-5.2 | br s | 1H | NH (carbamate) |

| ~3.18 | q, J ≈ 5.6 Hz | 2H | CH₂-NH(Boc) |

| ~2.75 | t, J ≈ 5.6 Hz | 2H | CH₂-NH₂ |

| ~1.44 | s | 9H | C(CH₃)₃ |

| ~1.35 | br s | 2H | NH₂ |

Table 3: ¹³C NMR Spectral Data of N-Boc-ethylenediamine

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (carbamate) |

| ~79.0 | C(CH₃)₃ |

| ~43.5 | CH₂-NH(Boc) |

| ~41.7 | CH₂-NH₂ |

| ~28.4 | C(CH₃)₃ |

Table 4: Key IR Absorption Bands of N-Boc-ethylenediamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3250 | Strong, Broad | N-H stretching (primary amine) |

| ~3300 | Medium | N-H stretching (carbamate) |

| ~2970-2860 | Strong | C-H stretching (aliphatic) |

| ~1690 | Strong | C=O stretching (carbamate) |

| ~1520 | Medium | N-H bending |

| ~1170 | Strong | C-N stretching |

Table 5: Mass Spectrometry Data for N-Boc-ethylenediamine

| m/z | Interpretation |

| 161 | [M+H]⁺ |

| 105 | [M - C₄H₉O]⁺ |

| 88 | [M - C₄H₈O₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 44 | [CH₂CH₂NH₂]⁺ |

Experimental Protocols

Synthesis of N-Boc-ethylenediamine

A common and efficient method for the selective mono-Boc protection of ethylenediamine involves the slow addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to a large excess of the diamine.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask, dissolve ethylenediamine (e.g., 5-10 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Dissolve di-tert-butyl dicarbonate (1 equivalent) in anhydrous DCM and add it to a dropping funnel.

-

Add the Boc₂O solution dropwise to the stirred ethylenediamine solution over a period of 2-3 hours.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Wash the reaction mixture with water to remove excess ethylenediamine.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-ethylenediamine. Further purification can be achieved by column chromatography if necessary.

Synthesis of N-Boc-ethylenediamine.

Application in Polymer Synthesis: Polyamide Formation

N,N'-bis-Boc-ethylenediamine can be used in the synthesis of Boc-protected polyamides. The following is a general protocol for solution polycondensation.

Materials:

-

N,N'-bis-Boc-ethylenediamine

-

Isophthaloyl chloride

-

Triethylamine (B128534) (TEA)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Methanol

-

Three-necked round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

-

In a flame-dried, three-necked round-bottom flask, dissolve N,N'-bis-Boc-ethylenediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DMAc under an inert atmosphere.

-

Cool the solution to 0°C.

-

Separately, dissolve isophthaloyl chloride (1.0 eq) in anhydrous DMAc in a dropping funnel.

-

Add the isophthaloyl chloride solution dropwise to the diamine solution over 30-60 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Precipitate the polymer by pouring the reaction mixture into an excess of methanol.

-

Filter the precipitate, wash with methanol, and dry under vacuum.

Boc-Polyamide Synthesis Workflow.

Bioconjugation: Amine Coupling via NHS Ester

After deprotection of the Boc group, the resulting primary amine can be conjugated to molecules containing an N-hydroxysuccinimide (NHS) ester.

Materials:

-

N-Boc-ethylenediamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

NHS ester-functionalized molecule

-

Amine-free N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

Procedure:

-

Boc Deprotection: Dissolve N-Boc-ethylenediamine in DCM and add an excess of TFA. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to obtain the amine as a TFA salt.

-

Conjugation: a. Dissolve the NHS ester-functionalized molecule in amine-free DMF or DMSO. b. Dissolve the deprotected ethylenediamine TFA salt in the reaction buffer. c. Add the NHS ester solution to the amine solution and stir at room temperature for at least 4 hours or overnight on ice. d. Purify the conjugate using an appropriate method such as gel filtration or HPLC.[6][7]

NHS Ester Conjugation Workflow.

Role in Drug Development and Signaling Pathways

While there is no direct evidence of N-Boc-ethylenediamine itself modulating cellular signaling pathways, its significance lies in its role as a critical linker for the synthesis of bioactive molecules that do. A prominent example is its use in the development of Proteolysis-Targeting Chimeras (PROTACs).[8][9]

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The deprotected ethylenediamine moiety derived from N-Boc-ethylenediamine often forms a part of this crucial linker.

PROTAC-mediated Protein Degradation.

Conclusion

N-Boc-ethylenediamine is a versatile and indispensable reagent in the fields of chemical synthesis, drug discovery, and materials science. Its straightforward synthesis and the orthogonal reactivity of its two amine groups provide a robust platform for the construction of complex molecular architectures. The detailed properties and protocols provided in this guide aim to facilitate its effective utilization by researchers and developers in advancing their scientific endeavors.

References

- 1. spectrabase.com [spectrabase.com]

- 2. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]

- 3. biotium.com [biotium.com]

- 4. N-Boc-ethylenediamine, 98%, may cont up to 5% tert-butanol 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Chemistry and Application of tert-butyl (2-aminoethyl)carbamate: A Technical Guide

CAS Number: 57260-73-8

This technical guide provides an in-depth overview of tert-butyl (2-aminoethyl)carbamate, a versatile building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on its properties, synthesis, and applications.

Chemical and Physical Properties

Tert-butyl (2-aminoethyl)carbamate, also known as N-Boc-ethylenediamine, is a mono-protected derivative of ethylenediamine (B42938). The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the free primary amine, making it a crucial intermediate in the synthesis of more complex molecules.[1][2]

General Information

| Property | Value | Reference |

| CAS Number | 57260-73-8 | [3][4][5][6][7] |

| Molecular Formula | C₇H₁₆N₂O₂ | [3][4][5] |

| Molecular Weight | 160.21 g/mol | [3][8][9] |

| IUPAC Name | tert-butyl N-(2-aminoethyl)carbamate | |

| Synonyms | N-Boc-ethylenediamine, N-Boc-1,2-diaminoethane | [6] |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid or oil | [6][10] |

| Density | 1.012 g/mL at 20 °C | [7][8][11] |

| Boiling Point | 72-80 °C at 0.1 mmHg | [8][11] |

| Refractive Index | n20/D 1.458 | [8][11] |

| Solubility | Miscible with methanol (B129727) and chloroform. Slightly miscible with water. | [8] |

| Flash Point | >230 °F (>110 °C) | [8] |

| Vapor Pressure | 0.019 mmHg at 25 °C | [8] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ: 1.23 (br s, 2H, NH₂), 1.37 (s, 9H, C(CH₃)₃), 2.78 (t, 2H, J = 6.0 Hz), 3.09 (q, 2H, J = 6.0 Hz), 5.18 (br s, 1H, NHCO) | [12] |

| ¹³C NMR (125 MHz, CDCl₃) | δ: 28.2, 41.7, 42.2, 78.9, 156.1 | [12] |

| Mass Spectrometry (FAB) | m/z 161 (MH⁺) | [12] |

Synthesis Protocols

The synthesis of tert-butyl (2-aminoethyl)carbamate typically involves the selective mono-protection of ethylenediamine. Two common and efficient methods are detailed below.

Synthesis via Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

This method relies on the direct reaction of an excess of ethylenediamine with di-tert-butyl dicarbonate to favor the formation of the mono-protected product.[1]

Experimental Protocol:

-

In a round-bottom flask, dissolve ethylenediamine (excess) in a suitable solvent such as dioxane or a mixture of dioxane and water.[1][10]

-

Add magnesium oxide to the mixture while stirring at room temperature under an inert atmosphere (e.g., argon).[1][10]

-

Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane to the reaction mixture.[10]

-

Continue stirring at room temperature for several hours (typically 16 hours) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]

-

Upon completion, filter the reaction mixture to remove any solids.[10]

-

Concentrate the filtrate under reduced pressure.

-

The crude product is then purified, often by vacuum distillation, to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil.[10]

Synthesis via Reductive Amination Precursor

This pathway involves the synthesis of a precursor, which is then used in a reductive amination reaction. The synthesis of the key precursor, tert-butyl (2-aminoethyl)carbamate, is the same as described above. This precursor is then reacted with an aldehyde or ketone to form a Schiff base, which is subsequently reduced.

Experimental Protocol: Reductive Amination with Benzaldehyde (B42025)

This protocol describes the synthesis of tert-butyl (2-(benzylamino)ethyl)carbamate as an example of the utility of the title compound.[13]

-

Dissolve tert-butyl (2-aminoethyl)carbamate (1.0 eq) in a suitable solvent like dichloromethane (B109758) in a round-bottom flask.[1][13]

-

Add benzaldehyde (1.0-1.2 eq) to the solution and stir at room temperature for about 30 minutes to allow for the formation of the imine intermediate.[13]

-

Carefully add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) (1.3-1.5 eq), portion-wise to the reaction mixture.[13]

-

Monitor the reaction for completion over 3-12 hours using TLC or LC-MS.[13]

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[13]

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield the final product.

Applications in Drug Development and Organic Synthesis

The carbamate (B1207046) group is a significant structural motif in many approved drugs and prodrugs.[14][15] Carbamates are often used as peptide bond surrogates in medicinal chemistry due to their chemical stability and ability to permeate cell membranes.[14][15] The unique properties of carbamates allow them to modulate interactions with biological targets.[14][15]

Tert-butyl (2-aminoethyl)carbamate serves as a key intermediate in the synthesis of a wide range of biologically active compounds and pharmaceuticals.[16] Its bifunctional nature, with a protected amine and a free amine, allows for sequential and controlled introduction of different functionalities. This is particularly valuable in the construction of complex molecules where selective reactivity is paramount.[1] For instance, it is used in the preparation of compounds targeting neurological disorders, leveraging its potential to be incorporated into structures that can cross the blood-brain barrier.[16]

Safety Information

Tert-butyl (2-aminoethyl)carbamate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In case of an accident or if you feel unwell, seek medical advice immediately.[8]

Conclusion

Tert-butyl (2-aminoethyl)carbamate is a fundamental building block for chemists in both academic and industrial research. Its well-defined properties and versatile reactivity make it an indispensable tool in the synthesis of a diverse array of chemical entities, particularly in the realm of medicinal chemistry and drug discovery. The synthetic protocols outlined in this guide provide a solid foundation for its preparation and utilization in various synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. tert-Butyl N-(2-aminoethyl)carbamate [oakwoodchemical.com]

- 5. clearsynth.com [clearsynth.com]

- 6. 10-017322 - tert-butyl-n-2-aminoethylcarbamate | 57260-73-8 [cymitquimica.com]

- 7. tert-butyl N-(2-aminoethyl)carbamate [stenutz.eu]

- 8. chembk.com [chembk.com]

- 9. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. N-Boc-乙二胺 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Buy tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | 263162-13-6 [smolecule.com]

In-Depth Technical Guide: NH2-C2-NH-Boc (tert-Butyl N-(2-aminoethyl)carbamate)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of NH2-C2-NH-Boc, a bifunctional molecule widely known in the scientific community as tert-butyl N-(2-aminoethyl)carbamate or N-Boc-ethylenediamine. This compound serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and research applications. Its utility is highlighted by its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

The quantitative properties of tert-butyl N-(2-aminoethyl)carbamate are summarized in the table below, providing a clear reference for experimental design and characterization.

| Property | Value |

| Molecular Formula | C₇H₁₆N₂O₂[1][2][3][4] |

| Molecular Weight | 160.21 g/mol [1][2][3] |

| CAS Number | 57260-73-8[1][2][3] |

| Appearance | Colorless to light yellow oil |

| Density | 1.012 g/mL at 20 °C |

| Boiling Point | 72-80 °C at 0.1 mmHg |

Experimental Protocols

This section details methodologies for the synthesis of tert-butyl N-(2-aminoethyl)carbamate and its subsequent application in a key synthetic transformation.

Synthesis of tert-Butyl N-(2-aminoethyl)carbamate via Di-tert-butyl dicarbonate (B1257347)

This protocol describes a common method for the selective mono-Boc protection of ethylenediamine.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide

-

Ether

-

Argon atmosphere

Procedure:

-

A mixture of 600 ml of ethylenediamine, 90 g of magnesium oxide, 3 L of dioxane, and 1.5 L of water is stirred at room temperature under an argon atmosphere.[5]

-

A solution of 327 g of di-tert-butyl dicarbonate in 1.5 L of dioxane is added dropwise to the mixture over a period of 20 minutes.[5]

-

The reaction mixture is stirred for 16 hours at room temperature.[5]

-

Following the reaction, the mixture is filtered through Dicalit and the filtrate is concentrated under reduced pressure.[5]

-

The resulting residue is refluxed five times with 500 ml of ether each time. The ether is decanted after each reflux.[5]

-

The combined ether solutions are concentrated, yielding a yellow oil.[5]

-

The crude product is purified by high vacuum distillation to obtain tert-butyl (2-aminoethyl)carbamate as a colorless oil.[5]

Application in PROTAC Synthesis: Boc Deprotection and Amide Coupling

This protocol outlines a general procedure for utilizing tert-butyl N-(2-aminoethyl)carbamate as a linker in the synthesis of a PROTAC. This involves the deprotection of the Boc group followed by coupling to a protein of interest (POI) ligand.

Step 1: Boc Deprotection

Materials:

-

VH032-O-C2-NH-Boc (as an exemplary Boc-protected linker)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M Hydrogen chloride in 1,4-dioxane

-

Nitrogen atmosphere

Procedure:

-

Dissolve the Boc-protected linker (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.[6]

-

Add the deprotecting agent (e.g., 4M HCl in dioxane, ~10 equivalents) dropwise at room temperature.[6]

-

Stir the mixture at room temperature for 1-2 hours.[6]

-

Monitor the reaction's progress using Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The resulting crude amine salt is typically used in the next step without further purification.[6]

Step 2: Coupling to a POI Ligand

Materials:

-

Deprotected linker amine salt (from Step 1)

-

POI ligand with a terminal carboxylic acid

-

Anhydrous N,N-Dimethylformamide (DMF)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.[6]

-

To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).[6]

-

Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.[6]

-

Add the crude deprotected linker amine salt (1.1 equivalents) to the reaction mixture.[6]

-

Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.[6]

-

Upon completion, dilute the mixture with an organic solvent like ethyl acetate, wash with water and brine, and dry the organic layer.[6]

-

Concentrate the solution and purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.[6]

Visualized Workflow: PROTAC Synthesis

The following diagram illustrates the logical workflow for the synthesis of a PROTAC molecule utilizing a Boc-protected diamine linker.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | 263162-13-6 [smolecule.com]

- 3. N-Boc-ethylenediamine | 57260-73-8 | FB18943 | Biosynth [biosynth.com]

- 4. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

Solubility of N-Boc-Ethylenediamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-tert-Butoxycarbonyl-ethylenediamine (N-Boc-ethylenediamine) is a critical building block in contemporary organic synthesis, particularly valued in pharmaceutical and materials science for its role as a mono-protected diamine. The Boc protecting group allows for selective functionalization of the free amine, making it an indispensable reagent in peptide synthesis, bioconjugation, and the development of novel polymers. A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of N-Boc-ethylenediamine, complete with experimental protocols and logical workflows.

Core Concepts: Solubility and Physicochemical Properties

N-Boc-ethylenediamine is a colorless to pale yellow liquid at room temperature.[1] Its solubility is governed by its molecular structure, which features both a polar primary amine and a nonpolar tert-butoxycarbonyl (Boc) group. This amphiphilic nature dictates its interaction with different solvent types.

Key Physicochemical Properties:

-

Molecular Formula: C₇H₁₆N₂O₂[1]

-

Molecular Weight: 160.21 g/mol [1]

-

Density: Approximately 1.012 g/mL at 20°C[2]

-

Boiling Point: 72-80 °C at 0.1 mmHg[1]

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for N-Boc-ethylenediamine across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions from various chemical suppliers and safety data sheets provide valuable guidance. The following table summarizes the available solubility information.

| Solvent | Formula | Type | Solubility | Notes |

| Methanol | CH₃OH | Polar Protic | Miscible[3] | Implies solubility in all proportions. |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible[3] | Implies solubility in all proportions. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | A strong organic solvent for a wide array of organic materials.[4] |

| Water | H₂O | Polar Protic | Slightly Miscible | A quantitative value of 28.816 g/L has been reported. |

| Alcohols | ROH | Polar Protic | Soluble | Generally soluble in polar solvents. |

| Ethers | ROR' | Polar Aprotic | Soluble | Generally soluble in polar solvents. |

| Non-polar Solvents | - | Non-polar | Less Soluble | Lower affinity for non-polar environments. |

Experimental Protocols

Determination of Solubility

The following is a general experimental protocol that can be adapted to quantitatively determine the solubility of N-Boc-ethylenediamine in a specific organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

N-Boc-ethylenediamine

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of N-Boc-ethylenediamine to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the supernatant through a syringe filter into a volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of N-Boc-ethylenediamine of known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of N-Boc-ethylenediamine in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of N-Boc-ethylenediamine in the saturated solution by taking the dilution factor into account. The result can be expressed in units such as g/L, mg/mL, or mol/L.

-

Synthesis of N-Boc-Ethylenediamine

A common method for the synthesis of N-Boc-ethylenediamine involves the reaction of ethylenediamine (B42938) with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[5]

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve ethylenediamine in dichloromethane and cool the solution to 0 °C in an ice bath with vigorous stirring.[5]

-

Dissolve di-tert-butyl dicarbonate in dichloromethane and add it to a dropping funnel.[5]

-

Slowly add the di-tert-butyl dicarbonate solution to the stirred ethylenediamine solution over several hours. Maintaining a low temperature is crucial to control the exothermic reaction and favor mono-protection.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., overnight).

-

The reaction mixture can then be worked up by washing with water and brine. The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-ethylenediamine, which can be further purified by distillation or chromatography if necessary.

Visualizing Workflows and Pathways

Synthesis of N-Boc-Ethylenediamine Workflow

The following diagram illustrates the general workflow for the synthesis of N-Boc-ethylenediamine.

Caption: Workflow for the synthesis of N-Boc-ethylenediamine.

Use in Peptide Synthesis

N-Boc-ethylenediamine can be used as a linker or spacer in peptide synthesis. The following diagram illustrates a simplified logical workflow for incorporating N-Boc-ethylenediamine into a peptide chain.

References

An In-depth Technical Guide to the Physical Properties of tert-Butyl (2-aminoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-aminoethyl)carbamate, also known as N-Boc-ethylenediamine, is a crucial bifunctional molecule widely employed in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a primary amine and a carbamate-protected primary amine, offering differential reactivity that allows for selective chemical modifications. This guide provides a comprehensive overview of its core physical properties, detailed experimental methodologies for their determination, and a visualization of its role in synthetic workflows.

Core Physical Properties

The physical characteristics of tert-butyl (2-aminoethyl)carbamate are fundamental to its handling, application in reactions, and purification. A summary of these properties is presented below.

| Physical Property | Value | Units |

| Molecular Formula | C₇H₁₆N₂O₂ | |

| Molecular Weight | 160.21 | g/mol [1][2][3][4] |

| Appearance | Clear colorless to very light yellow oily liquid | [1] |

| Density | 1.012 | g/mL at 20 °C[1][2][5] |

| Boiling Point | 72-80 | °C at 0.1 mmHg[1][5][6] |

| Refractive Index | 1.458 | at 20 °C[1][7] |

| pKa (Predicted) | 12.40 ± 0.46 | [1] |

| Solubility | Miscible with methanol (B129727) and chloroform. Slightly miscible with water. | [1] |

Experimental Protocols

The following sections detail the general experimental procedures that can be employed to determine the key physical properties of tert-butyl (2-aminoethyl)carbamate.

Determination of Boiling Point at Reduced Pressure

The boiling point of tert-butyl (2-aminoethyl)carbamate is reported at a reduced pressure, a common technique for compounds that may decompose at their atmospheric boiling point.

Principle: By reducing the pressure above a liquid, its boiling point is lowered. This is because the liquid boils when its vapor pressure equals the external pressure.[8][9]

Apparatus:

-

Vacuum distillation apparatus (including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask)

-

Vacuum pump or water aspirator

-

Manometer

-

Heating mantle

-

Stir bar

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

-

Place a sample of tert-butyl (2-aminoethyl)carbamate and a stir bar into the round-bottom flask.

-

Connect the apparatus to the vacuum source and the manometer.

-

Gradually reduce the pressure within the apparatus to the desired level (e.g., 0.1 mmHg).

-

Begin heating the sample while stirring.

-

Record the temperature at which the liquid is observed to boil and a steady condensation is seen in the condenser. This temperature is the boiling point at the recorded pressure.[10]

Determination of Density

The density of a liquid is its mass per unit volume and is a fundamental physical property.

Principle: The density is calculated by accurately measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer or a graduated cylinder and an electronic balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Measure the mass of a clean, dry pycnometer (or graduated cylinder) on an electronic balance.[7]

-

Fill the pycnometer with tert-butyl (2-aminoethyl)carbamate, ensuring there are no air bubbles. If using a graduated cylinder, add a specific volume (e.g., 10 mL).

-

Place the filled pycnometer in a water bath to bring it to a constant temperature (e.g., 20 °C).

-

Measure the mass of the filled pycnometer.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by its known volume.[11][12][13]

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.

Principle: An Abbe refractometer is commonly used to measure the refractive index of liquids by measuring the critical angle at which light is totally internally reflected.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, 589 nm)

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of tert-butyl (2-aminoethyl)carbamate onto the prism.[2]

-

Close the prism and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the water bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.[2]

Determination of pKa

The pKa value indicates the strength of an acid. For an amine, it refers to the pKa of its conjugate acid.

Principle: The pKa can be determined by titration. A solution of the amino compound is titrated with a strong acid, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the amine is half-protonated.[14]

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a known amount of tert-butyl (2-aminoethyl)carbamate in a known volume of water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Slowly add the standardized acid solution from the burette in small increments.

-

Record the pH after each addition of the acid.

-

Continue the titration past the equivalence point.

-

Plot a titration curve of pH versus the volume of acid added.

Role in Synthetic Chemistry: A Workflow Visualization

tert-Butyl (2-aminoethyl)carbamate is a valuable building block due to the presence of a Boc-protected amine and a free primary amine. This allows for selective reactions at the unprotected amine, followed by the deprotection of the Boc group under acidic conditions to reveal a second reactive site. This is a common strategy in the synthesis of more complex molecules, such as in peptide synthesis or the development of pharmaceutical intermediates.[16][17][18]

Caption: Synthetic utility of tert-butyl (2-aminoethyl)carbamate.

References

- 1. peptide.com [peptide.com]

- 2. scribd.com [scribd.com]

- 3. chm.uri.edu [chm.uri.edu]

- 4. egyankosh.ac.in [egyankosh.ac.in]

- 5. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 6. joechem.io [joechem.io]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cms.qut.edu.au [cms.qut.edu.au]

- 9. Boiling Water at Reduced Pressure Demonstration Sheet [chemed.chem.purdue.edu]

- 10. Purification [chem.rochester.edu]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. wjec.co.uk [wjec.co.uk]

- 14. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 15. ukessays.com [ukessays.com]

- 16. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Buy tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | 263162-13-6 [smolecule.com]

- 18. nbinno.com [nbinno.com]

The Indispensable Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, providing a robust and versatile strategy for the protection of amine functionalities. Its widespread application, particularly in peptide synthesis and the development of active pharmaceutical ingredients, stems from its ease of installation, stability across a range of reaction conditions, and facile, selective removal under acidic conditions.[1][2][3] This technical guide offers an in-depth exploration of the Boc protecting group, detailing its mechanism of action, providing comprehensive experimental protocols, and presenting quantitative data to inform synthetic strategy and optimization.

Core Function and Mechanism of Action

The primary role of the Boc group is to temporarily block the nucleophilic and basic nature of an amine by converting it into a less reactive carbamate.[2][4] This protection is crucial in multi-step syntheses to prevent unwanted side reactions while other parts of a molecule are being modified.[2]

Boc Group Introduction (Protection)

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[3][5] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6][7] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, along with tert-butanol (B103910) and carbon dioxide as byproducts.[3][7] While the reaction can proceed without a base, bases such as triethylamine (B128534) (TEA), sodium hydroxide (B78521) (NaOH), or 4-dimethylaminopyridine (B28879) (DMAP) are often employed to facilitate the reaction, particularly when starting with an amine salt.[6][8][9]

Boc Group Removal (Deprotection)

A key advantage of the Boc group is its lability under acidic conditions.[10] The most prevalent method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][11] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[12][13] This protonation weakens the tert-butyl-oxygen bond, leading to fragmentation into a stable tert-butyl cation, carbon dioxide, and the free amine.[1][6] The liberated tert-butyl cation can potentially alkylate other nucleophiles, a side reaction that can be suppressed by using "scavengers" such as anisole (B1667542) or thiophenol.[5][8]

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of amines using the Boc group.

Protocol 1: General N-Boc Protection of a Primary Amine

This protocol describes a standard procedure for the N-Boc protection of a primary amine using Boc anhydride.[3]

-

Reagents and Materials:

-

Procedure:

-

Dissolve the primary amine (1.0 equivalent) in the chosen solvent (e.g., DCM or THF).

-

If a base is used, add it to the solution (e.g., 1.1 equivalents of TEA).

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution. The addition can be done in one portion at room temperature.[3]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude N-Boc protected amine.

-

If necessary, purify the product by column chromatography on silica (B1680970) gel.

-

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a widely used protocol for the efficient removal of the Boc group.[11][12]

-

Reagents and Materials:

-

N-Boc protected amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the N-Boc protected amine (1.0 equivalent) in DCM (e.g., 0.1-0.2 M concentration).

-

Add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).[12] For many substrates, a 25% TFA/DCM solution is effective.[14]

-

Stir the mixture at room temperature. The reaction is often rapid, with visible bubbling of CO₂.[11] Reaction times typically range from 30 minutes to a few hours.[12]

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Azeotroping with toluene (B28343) can help remove residual TFA.[6]

-

The resulting amine is often obtained as a TFA salt. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

-

Protocol 3: Boc Deprotection using HCl in Dioxane

This method is another standard acidic deprotection, often yielding the product as a hydrochloride salt.[1][12]

-

Reagents and Materials:

-

N-Boc protected amine

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware

-

-

Procedure:

-

Suspend or dissolve the Boc-protected amine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.[1]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

-

Alternatively, the solvent can be evaporated under vacuum to isolate the hydrochloride salt of the deprotected amine.[12]

-

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of Boc protection and deprotection can vary based on the substrate and reaction conditions. The following tables summarize typical quantitative data from various sources.

Table 1: N-Boc Protection of Various Amines

| Substrate | Reagent | Base | Solvent | Time | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Various Amines | (Boc)₂O | Ionic Liquid | - (Solvent-free) | - | RT | High | [5] |

| Diverse Amines | (Boc)₂O | HFIP | HFIP | - | RT | High | [5] |

| Various Amines | (Boc)₂O | HClO₄–SiO₂ | - (Solvent-free) | - | RT | High | [5] |

| Primary Amines | (Boc)₂O | - | Water/Acetone | 5-10 min | RT | >90 | [15] |

| Aminoesters | (Boc)₂O | - | Water/Acetone | 5-10 min | RT | >90 |[15] |

Table 2: Comparison of Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| TFA | 20-50% in DCM, RT | 0.5 - 4 h | Highly effective, volatile (easy removal) | Corrosive, may require scavengers | [12] |

| HCl | 4M in Dioxane or Ethyl Acetate, RT | 1 - 4 h | Forms crystalline HCl salts, cost-effective | Dioxane is a peroxide former | [1][12] |

| pTSA | - | - | Solid, non-volatile acid | Slower reaction times |[16] |

Table 3: Thermal Deprotection of N-Boc Amines

| Substrate | Solvent | Temp (°C) | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc Imidazole | TFE | 120 | 30 min | 100 | [17] |

| N-Boc Aniline | TFE | 240 | 30 min | 93 | [17] |

| N-Boc Phenethylamine | TFE | 240 | 30 min | 65 |[17] |

Visualization of Key Processes

Diagram 1: Boc Protection Mechanism

Caption: Mechanism of N-Boc protection using Boc anhydride.

Diagram 2: Boc Deprotection Mechanism (Acid-Catalyzed)

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. genscript.com [genscript.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. Boc Deprotection - TFA [commonorganicchemistry.com]

- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genscript.com [genscript.com]

- 17. pubs.acs.org [pubs.acs.org]

The Versatility of NH2-C2-NH-Boc: A Technical Guide to a Bifunctional Linker in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, bifunctional linkers play a pivotal role in the design and synthesis of novel drug modalities. Among these, NH2-C2-NH-Boc , also known as tert-butyl N-(2-aminoethyl)carbamate, has emerged as a cornerstone in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Its simple alkyl chain structure, coupled with the orthogonal protecting group strategy offered by the tert-butoxycarbonyl (Boc) group, provides a versatile and reliable scaffold for connecting a target protein ligand to an E3 ubiquitin ligase ligand. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, complete with experimental protocols and quantitative data to empower researchers in their drug discovery endeavors.

Core Properties and Applications

This compound is an alkyl chain-based linker primarily utilized in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[2] The ethylenediamine (B42938) backbone of this compound provides a flexible connection between the two ligands, a crucial factor for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3]

The presence of a Boc-protected amine and a free primary amine allows for a sequential and controlled conjugation strategy. The free amine can be readily coupled to a carboxylic acid-functionalized ligand, while the Boc-protected amine can be deprotected under acidic conditions to reveal a new reactive site for the attachment of the second ligand. This stepwise approach is fundamental to the modular and efficient synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.[3]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its application in the synthesis of a representative PROTAC.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57260-73-8 | [4] |

| Molecular Formula | C₇H₁₆N₂O₂ | [4] |

| Molecular Weight | 160.21 g/mol | [4] |

| Appearance | Solid Powder | [5] |

| Solubility | Soluble in DMSO | [5] |

Table 2: Synthesis of N-Boc-ethylenediamine (this compound) - Representative Yields

| Starting Materials | Reaction Conditions | Yield | Reference |

| Ethylenediamine, Di-tert-butyl dicarbonate (B1257347) | Modified reported procedure | 80% | [6] |

| Ethylenediamine, tert-butyl (p-nitrophenyl) carbonate | Room temperature, 2-3 hours | 94-96% | [7] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative protocol for its use in the synthesis of a BRD4-targeting PROTAC.

Protocol 1: Synthesis of this compound (N-Boc-ethylenediamine)

This protocol is adapted from a reported procedure for the mono-Boc protection of ethylenediamine.[6]

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve ethylenediamine (1.0 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.5 equivalents) in DCM to the cooled ethylenediamine solution over a period of 1-2 hours with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Protocol 2: Representative Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol is a representative example adapted from the synthesis of known BRD4-degrading PROTACs and illustrates the general workflow for utilizing this compound.[3][8]

Step 1: Coupling of the First Ligand (e.g., JQ1-acid)

-

Dissolve JQ1-carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate (JQ1-C2-NH-Boc) by flash column chromatography.

Step 2: Boc Deprotection

-

Dissolve the purified JQ1-C2-NH-Boc intermediate (1.0 equivalent) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10-20 equivalents) or a solution of 4M HCl in 1,4-dioxane (B91453) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the deprotection is complete.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt (JQ1-C2-NH₂) is often used in the next step without further purification.

Step 3: Coupling of the Second Ligand (e.g., VHL ligand-acid)

-

Dissolve the VHL ligand-carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to activate the carboxylic acid.

-

Add the crude JQ1-C2-NH₂ amine salt (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

-

Once complete, work up the reaction as described in Step 1.

-

Purify the final PROTAC molecule by preparative HPLC to obtain the desired product.

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and processes involved in the application of this compound as a bifunctional linker.

Caption: General mechanism of action for a PROTAC utilizing a bifunctional linker.

Caption: General workflow for the synthesis of a PROTAC using this compound.

Caption: Disruption of the BRD4 signaling pathway by a PROTAC degrader.

Conclusion

This compound stands as a fundamental building block in the modern drug discovery toolbox, particularly for the development of PROTACs. Its straightforward structure, coupled with a reliable and sequential conjugation chemistry, offers a robust platform for the synthesis of diverse and potent targeted protein degraders. This technical guide provides researchers with the essential knowledge, data, and protocols to effectively utilize this versatile bifunctional linker in their pursuit of novel therapeutics. The continued application and exploration of linkers like this compound will undoubtedly fuel further innovation in the field of targeted protein degradation and beyond.

References

- 1. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Introduction: The Central Role of the Linker in PROTAC Technology

An In-depth Technical Guide to PROTAC Linkers and Their Components

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[][2][3] These heterobifunctional molecules are meticulously constructed from three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two entities.[3][4][5][6]

The fundamental mechanism of a PROTAC involves acting as a molecular bridge, bringing the target protein and the E3 ligase into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[5][7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a cellular machine responsible for protein degradation.[2][5] After inducing ubiquitination, the PROTAC is released and can catalytically repeat the cycle, enabling the degradation of multiple protein targets with a single molecule.[5][7]

While the two ligands determine the "what" (which protein is targeted and which E3 ligase is recruited), the linker is the crucial component that dictates the "how well." It is far more than a passive spacer; the linker's length, composition, rigidity, and attachment points are critical determinants of the PROTAC's overall efficacy, target selectivity, and pharmacokinetic properties.[4][6][8][9] An optimized linker is essential for the formation of a stable and productive ternary complex, which is the cornerstone of successful protein degradation.[5][10]

Core Components and Classification of PROTAC Linkers

PROTAC linkers are typically assembled from a combination of common chemical motifs. The design and selection of these motifs allow for the fine-tuning of the PROTAC's physicochemical properties.[][11] Linkers are broadly classified based on their structural characteristics, primarily their flexibility.

Flexible Linkers

Flexible linkers are the most common type used in the initial stages of PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.[2][5]

-

Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[2][5] While synthetically tractable, they are generally hydrophobic, which can negatively impact the solubility of the final PROTAC molecule.[2]

-

Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are widely used to improve the hydrophilicity and aqueous solubility of PROTACs.[2][12][13] The flexibility of PEG linkers can also be advantageous for cell permeability; they can adopt folded conformations that may shield the PROTAC's polar surface area, creating a more compact structure to facilitate membrane traversal.[13]

Rigid Linkers

To reduce the entropic penalty associated with forming the ternary complex and to improve selectivity, more rigid linkers are often employed.[5] Rigidity can pre-organize the PROTAC into a conformation that is more favorable for binding.[5]

-

Cyclic Structures: Incorporating saturated rings like piperazine, piperidine, or cyclohexane (B81311) introduces conformational constraints, adding rigidity to the linker.[2][4] These structures can also enhance water solubility and metabolic stability.[2]

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings provide significant conformational restriction.[5] Triazoles, often formed via a robust "click chemistry" reaction, are metabolically stable and are one of the most widely used motifs in rigid linker design.[][2][4]

-

Aromatic Systems: Phenyl rings and other aromatic structures can be incorporated to introduce planarity and rigidity into the linker backbone.[5]

"Smart" or Functional Linkers

Recent advancements have led to the development of linkers with integrated functionalities that offer dynamic control over PROTAC activity.

-

Photoswitchable Linkers: These linkers incorporate photoresponsive elements, such as azobenzene, which can be reversibly isomerized between cis and trans forms using different wavelengths of light.[][2] This geometric change alters the distance between the two ligands, allowing for precise, real-time control over the PROTAC's degradation activity.[]

-

Clickable Linkers: This refers more to the synthetic strategy than a functional class, but its importance in linker design is paramount. The use of bioorthogonal click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the rapid and efficient synthesis of diverse PROTAC libraries by joining an alkyne-functionalized ligand with an azide-functionalized one.[][4] This modular approach greatly accelerates the optimization of linker length, composition, and attachment points.[]

Data Presentation: Linker Properties and Impact

The rational design of PROTACs requires a deep understanding of how linker characteristics influence biological activity. The following tables summarize key linker types and the observed effects of modifying linker length.

| Linker Type | Key Chemical Moieties | Primary Properties | Advantages | Disadvantages |

| Flexible | Alkyl chains, Ether groups | Hydrophobic, High flexibility | Synthetically accessible, easy to modify length.[2][4] | Poor aqueous solubility, may have high metabolic turnover.[2] |

| Polyethylene Glycol (PEG) | Hydrophilic, High flexibility | Improves solubility, good biocompatibility.[2][13] | Can decrease cell permeability if too long, may be metabolically less stable than alkyl chains.[13] | |

| Rigid | Piperazine, Piperidine, Cyclohexane | Constrained, Can be polar | Pre-organizes PROTAC for binding, can improve selectivity and metabolic stability.[2][5] | More synthetically challenging, less conformational freedom to achieve optimal ternary complex. |

| Alkynes, Triazoles, Phenyl rings | Planar, Linear, Constrained | Reduces entropic penalty of binding, metabolically stable (especially triazoles), improves selectivity.[2][5] | Synthesis can be more complex than for simple flexible linkers. |

| Target Protein | E3 Ligase | Linker Type | Observation | Reference |

| TBK1 | VHL | Alkyl/Ether | Linkers shorter than 12 atoms showed no degradation activity; robust degradation was observed with linkers between 12 and 29 atoms.[4][11] | [4][11] |

| Estrogen Receptor (ER)-α | VHL | Alkyl | A significant effect of chain length on PROTAC efficacy was observed, with an optimal linker length of 16 atoms.[14] | [14] |

| BRD4 | CRBN | PEG | PROTACs with intermediate length linkers (1-2 PEG units) showed reduced potency compared to those with shorter (0 units) or longer (4-5 units) linkers.[4] | [4] |

| EGFR/HER2 | CRBN | PEG | A lapatinib-based PROTAC degraded both EGFR and HER2. Extending the linker by a single ethylene glycol unit abolished HER2 degradation, creating a selective EGFR degrader.[4] | [4] |

Experimental Protocols

The development of an effective PROTAC is an empirical process that relies on robust experimental methodologies for synthesis and evaluation.

Protocol 1: General Synthesis of a PROTAC via Copper-Catalyzed Click Chemistry

This protocol describes a common method for coupling the two halves of a PROTAC.

-